N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a cyanomethyl group, an ethylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization One common method involves the reaction of 6-bromo-3-pyridinecarboxamide with ethylthiol in the presence of a base to introduce the ethylsulfanyl groupFinally, the phenyl group is introduced via a palladium-catalyzed cross-coupling reaction with phenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aryl groups through palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, phenylboronic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various aryl-substituted derivatives
Scientific Research Applications
N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-phenylpyridine-3-carboxamide
- 6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide
- N-(cyanomethyl)-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide
Uniqueness
N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide is unique due to the presence of both the cyanomethyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications .
Properties
IUPAC Name |
N-(cyanomethyl)-6-ethylsulfanyl-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-21-15-9-8-13(12-18-15)16(20)19(11-10-17)14-6-4-3-5-7-14/h3-9,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGBHHGWGTILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)C(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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